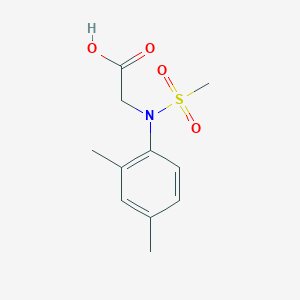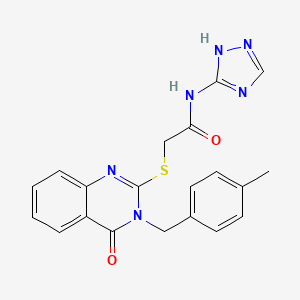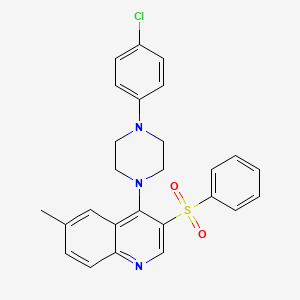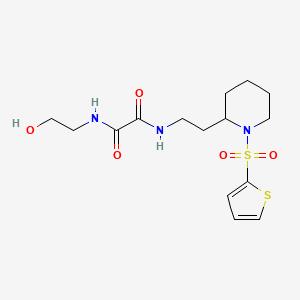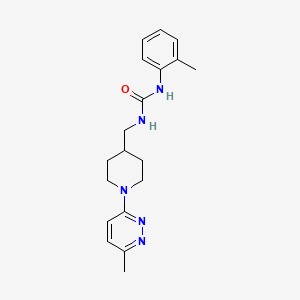![molecular formula C23H16N4O3 B2432910 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 892362-11-7](/img/structure/B2432910.png)
3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a type of heterocyclic compound . Attached to this core are methoxyphenyl and nitrophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The pyrazoloquinoline core would likely contribute to the rigidity of the molecule, while the methoxyphenyl and nitrophenyl groups could influence its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. These groups could direct electrophilic aromatic substitution reactions to specific positions on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Constrained Pyrazoloquinoline Derivatives : Kasiotis et al. (2006) reported the synthesis of novel pyrazolo[4,3-c]quinoline derivatives. These derivatives were synthesized using 2,3-dihydro-lH-quinolin-4-ones, functionalized with acylating agents to produce pyrazole derivatives (Kasiotis, Fokialakis, & Haroutounian, 2006).
Regioselective Acylation and Antibacterial Activity : A study by Lapa et al. (2013) explored the regioselective acylation of 3-amino-1H-pyrazolo[3,4-b]quinolines. These compounds showed significant in vitro inhibitory activity on bacterial serine/threonine protein kinases (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).
Antimicrobial Properties of Quinoline Derivatives : El-Gamal, Hagrs, & Abulkhair (2016) synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives. These compounds exhibited moderate activities against a range of bacteria and fungi (El-Gamal, Hagrs, & Abulkhair, 2016).
Microwave-Assisted Synthesis of Pyrazoloquinolines : Research by Mogilaiah, Sudhakar, & Reddy (2003) describes a microwave-assisted synthesis method for pyrazolo[3,4-b]quinolines, which significantly enhanced the reaction rate and yield compared to conventional methods (Mogilaiah, Sudhakar, & Reddy, 2003).
Biological Activities
Synthesis and Anti-Inflammatory Effects : Tseng et al. (2018) synthesized certain pyrazolo[4,3-c]quinoline derivatives and evaluated their anti-inflammatory activities by inhibiting nitric oxide production in cells. Some derivatives showed significant inhibitory activity (Tseng, Tung, Peng, Chen, Tzeng, & Cheng, 2018).
Intramolecular Proton Transfer in Azole-Quinoline Derivatives : Padalkar & Sekar (2014) studied the photophysical behaviors of synthesized quinoline derivatives containing azole moieties. These compounds showed dual emissions and large Stokes' shift emission patterns, indicating potential applications in fluorescence-based applications (Padalkar & Sekar, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c1-30-18-9-4-6-15(12-18)22-20-14-24-21-11-3-2-10-19(21)23(20)26(25-22)16-7-5-8-17(13-16)27(28)29/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDWPMZCNGWALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2432827.png)
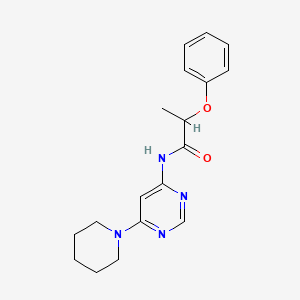
![2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432830.png)
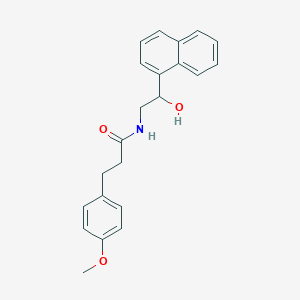
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2432834.png)
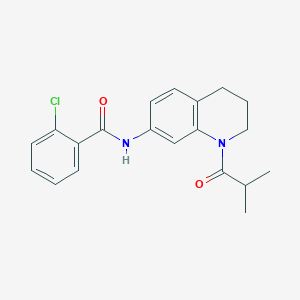
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432839.png)
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2432840.png)
![3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432841.png)
